molecular formula C13H13NO3 B2928571 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1909336-08-8

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2928571
CAS No.: 1909336-08-8
M. Wt: 231.251
InChI Key: JNYOJLXLGJTEEB-UHFFFAOYSA-N
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Description

2-Benzoyl-2-azabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzoyl and carboxylic acid groups. Common synthetic routes may include:

  • Condensation reactions: These reactions often involve the use of benzoyl chloride and a suitable amine precursor to form the bicyclic structure.

  • Carboxylation reactions: The carboxylic acid group can be introduced through reactions with carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for its application in various fields.

Comparison with Similar Compounds

  • Bicyclo[2.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in functional groups.

  • Benzoyl derivatives: Compounds with benzoyl groups attached to different core structures.

Uniqueness: 2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of bicyclic structure, benzoyl group, and carboxylic acid functionality, which distinguishes it from other similar compounds.

This comprehensive overview provides a detailed understanding of 2-Benzoyl-2-azabicyclo[211]hexane-1-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11(10-4-2-1-3-5-10)14-8-9-6-13(14,7-9)12(16)17/h1-5,9H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYOJLXLGJTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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